molecular formula C13H18N2O3 B5666124 4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid

4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid

Cat. No. B5666124
M. Wt: 250.29 g/mol
InChI Key: XWDMNJASPGMMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid often involves complex reactions. A related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized, and its structure was confirmed through various spectroscopic techniques, demonstrating the intricate steps involved in the synthesis of such compounds (Rahul Raju et al., 2015).

Molecular Structure Analysis

Molecular structure analysis includes spectroscopic studies and crystallography to determine the geometrical and electronic structure of the molecule. For instance, the FT-IR, NMR, and X-ray diffraction studies provide insights into the molecular structure, showcasing the compound's vibrational wavenumbers, NH stretching frequencies, and crystal structure (Rahul Raju et al., 2015).

Chemical Reactions and Properties

The reactivity and interaction of 4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid derivatives with other chemicals highlight the compound's functional potential in various chemical reactions. This includes transformations leading to the synthesis of novel compounds and understanding the molecule's behavior under different chemical conditions (Urška Bratušek et al., 1998).

Physical Properties Analysis

The analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding how the compound behaves in different environments and for its application in various fields. Spectroscopic techniques, including FT-IR and crystallography, contribute to this analysis by providing detailed information on the compound's physical characteristics.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with various reagents, are pivotal for the compound's application in chemical synthesis and other areas. Studies on related compounds offer insights into the molecule's electron distribution, charge transfer mechanisms, and potential energy distribution, which are essential for predicting its chemical behavior (K. Vanasundari et al., 2018).

properties

IUPAC Name

4-[5-(dimethylamino)-2-methylanilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-4-5-10(15(2)3)8-11(9)14-12(16)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDMNJASPGMMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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